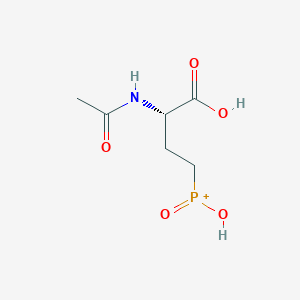

N-Acetyldemethylphosphinothricin

説明

N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P . It is also known by other names such as (2S)-2-Acetamido-4-[hydroxy (oxido)phosphoranyl]butanoic acid .

Synthesis Analysis

The synthesis of N-Acetyldemethylphosphinothricin involves a series of complex biochemical reactions. A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) . A minimum set of 24 open reading frames (ORFs) were required for PTT production in the heterologous host . The synthesis also involves the radical addition of hypophosphorous acid to vinyl glycine as the key step .Molecular Structure Analysis

The molecular structure of N-Acetyldemethylphosphinothricin is defined by its molecular formula C6H12NO5P. It has an average mass of 209.137 Da and a monoisotopic mass of 209.045303 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyldemethylphosphinothricin include a pKa value of 3.18±0.10 . More detailed properties are not available in the search results.科学的研究の応用

1. Role in Bialaphos Biosynthesis

N-Acetyldemethylphosphinothricin (N-AcDMPT) or its tripeptide form, N-AcDMPTT, is suggested to be the substrate for the P-methylation reaction in the biosynthesis of phosphinothricin tripeptide (PTT), an herbicide. The chemical synthesis of N-AcDMPT and N-AcDMPTT facilitates the study of the P-methylation reaction and the functions of nonribosomal peptide synthetases in PTT biosynthesis (Xiao, Lee, & Liu, 2008).

2. Herbicide Resistance and Detoxification

The BAR and PAT genes, which convey resistance to the herbicide phosphinothricin through N-acetylation, have been studied extensively. These genes' non-specific activities in transgenic BAR-containing plants lead to modified amino acid levels, demonstrating the complex interactions of transgenic expression with plant metabolism (Christ et al., 2017).

3. Inducing Male Sterility in Transgenic Plants

N-Acetyl-L-phosphinothricin (N-Ac-L-PPT) is used in a system to induce male sterility in transgenic plants, highlighting its potential in plant genetic engineering and breeding programs (Risse, Pühler, & Flaschel, 2005).

4. Novel Bacterial N-Acetyltransferase for Plant Transformation

A novel PPT-resistant gene from a soil bacterium was identified, encoding a protein with N-acetyltransferase activity. This discovery facilitates the development of herbicide-resistant plants and offers a new selectable marker gene in plant transformation (Yun et al., 2009).

5. Mechanistic Insights into Antibiotic Biosynthesis

The study of PhpK, a P-methyltransferase enzyme, revealed its role in catalyzing the transfer of a methyl group to N-acetyldemethylphosphinothricin, a key step in antibiotic biosynthesis. This insight into enzyme activity helps understand the formation of unique carbon-phosphorus-carbon linkages in nature (Werner et al., 2011).

6. Enhancement of Herbicide Resistance via Plastid Expression

Research on expressing the bar gene in tobacco plastids showed the potential for developing field-level tolerance to herbicides. This approach could offer a new method for conferring herbicide resistance in plants while addressing concerns about gene transfer and expression in non-target organisms (Lutz, Knapp, & Maliga, 2001).

特性

IUPAC Name |

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRFRPXRQYSSY-YFKPBYRVSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928881 | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyldemethylphosphinothricin | |

CAS RN |

135093-66-2 | |

| Record name | N-Acetyldemethylphosphinothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

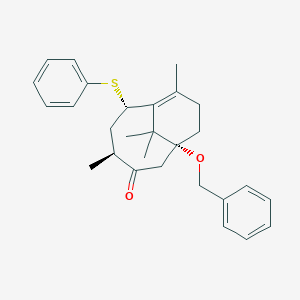

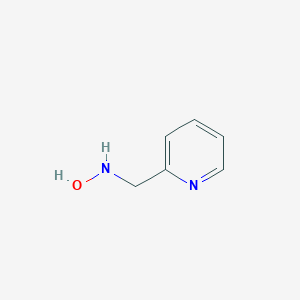

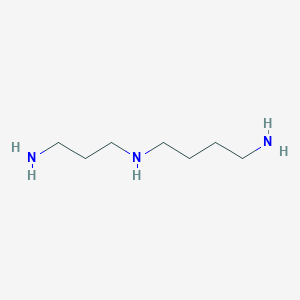

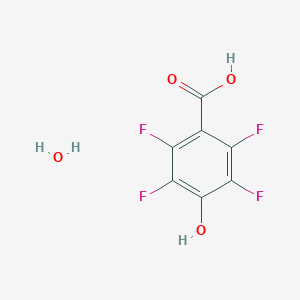

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

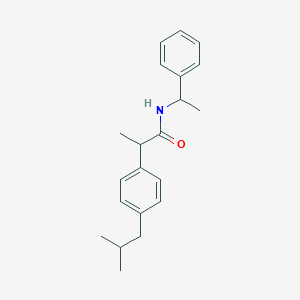

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)